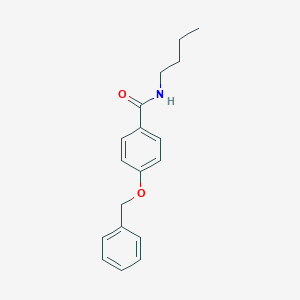![molecular formula C18H19NO2 B269364 4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, commonly known as JNJ-26854165, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
作用機序
JNJ-26854165 works by inhibiting the activity of a protein called MDM2, which is involved in regulating the activity of a tumor suppressor protein called p53. In normal cells, p53 helps to prevent the growth and spread of cancer cells. However, in cancer cells, MDM2 can bind to p53 and prevent it from functioning properly. By inhibiting the activity of MDM2, JNJ-26854165 can increase the levels of active p53 in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
JNJ-26854165 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on p53, JNJ-26854165 has been found to inhibit the activity of other proteins involved in cancer cell growth and survival, such as Akt and ERK. It has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
実験室実験の利点と制限
One advantage of JNJ-26854165 for lab experiments is that it is a small molecule inhibitor, which makes it easier to synthesize and administer compared to larger protein-based inhibitors. However, one limitation is that it has relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on JNJ-26854165. One area of interest is in developing more potent and selective inhibitors of MDM2 that can be used in clinical settings. Another area of interest is in investigating the potential use of JNJ-26854165 in combination with other cancer treatments, such as immunotherapy. Additionally, further research is needed to better understand the mechanisms underlying the autophagy-inducing effects of JNJ-26854165 and how these effects may be exploited for therapeutic purposes.
合成法
The synthesis of JNJ-26854165 involves a multi-step process that starts with the reaction between 4-methylbenzoyl chloride and 2-amino-4-methylphenol to form 4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide. This intermediate is then reacted with 2-(2-methylprop-2-en-1-yloxy)phenol in the presence of a base to give the final product, 4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide.
科学的研究の応用
JNJ-26854165 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In preclinical studies, JNJ-26854165 has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
製品名 |
4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
4-methyl-N-[2-(2-methylprop-2-enoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H19NO2/c1-13(2)12-21-17-7-5-4-6-16(17)19-18(20)15-10-8-14(3)9-11-15/h4-11H,1,12H2,2-3H3,(H,19,20) |
InChIキー |
MALXSHXSDYXUIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC(=C)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chloro-3-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269282.png)
![N,N-diethyl-4-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B269283.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269284.png)
![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B269285.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B269288.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B269290.png)
![N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B269292.png)
![N-[3-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B269293.png)
![4-[(cyclohexylcarbonyl)amino]-N-propylbenzamide](/img/structure/B269294.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269296.png)
![3,4,5-trimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B269300.png)
![N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]biphenyl-4-carboxamide](/img/structure/B269301.png)
![2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269307.png)
